2-methoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-methoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of methoxy groups at the 2 and 4 positions, a trifluoromethyl group at the 5 position, and a phenyl ring attached to the pyridine core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a palladium catalyst.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-methoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-(4-methoxyphenyl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine: Lacks the methoxy group at the 2 position, which may affect its binding affinity and selectivity for molecular targets.
2-methoxy-5-(trifluoromethyl)pyridine: Lacks the phenyl ring, which may influence its overall stability and solubility.
Uniqueness
The presence of both methoxy and trifluoromethyl groups, along with the phenyl ring, makes 2-methoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine unique in terms of its chemical properties and potential applications. The combination of these functional groups can enhance its reactivity, binding affinity, and selectivity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-methoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-11-5-3-9(4-6-11)12-7-10(14(15,16)17)8-18-13(12)20-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDPDTAQMJAVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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